1-(4-Methoxypyridin-3-YL)cyclopropanamine

Description

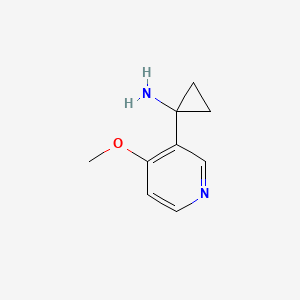

1-(4-Methoxypyridin-3-YL)cyclopropanamine is an organic compound with the molecular formula C9H12N2O It is a derivative of pyridine and cyclopropanamine, featuring a methoxy group at the fourth position of the pyridine ring

Properties

CAS No. |

1060805-25-5 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-(4-methoxypyridin-3-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H12N2O/c1-12-8-2-5-11-6-7(8)9(10)3-4-9/h2,5-6H,3-4,10H2,1H3 |

InChI Key |

VQVWVURCDBQGIS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=NC=C1)C2(CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxypyridin-3-YL)cyclopropanamine typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 4-methoxypyridine with cyclopropylamine under specific conditions to yield the desired product. The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxypyridin-3-YL)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(4-Methoxypyridin-3-YL)cyclopropanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxypyridin-3-YL)cyclopropanamine involves its interaction with specific molecular targets. The methoxy group and the cyclopropanamine moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

1-(6-Methoxypyridin-3-YL)cyclopropanamine: Similar in structure but with the methoxy group at the sixth position.

1-(4-Methoxypyridin-3-YL)propan-1-amine: A related compound with a propanamine group instead of cyclopropanamine.

Uniqueness

1-(4-Methoxypyridin-3-YL)cyclopropanamine is unique due to its specific substitution pattern and the presence of both the methoxy group and the cyclopropanamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

1-(4-Methoxypyridin-3-YL)cyclopropanamine is a compound characterized by its unique cyclopropane structure and the presence of a methoxypyridine moiety. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in relation to neurological disorders and receptor interactions.

Pharmacological Profile

This compound exhibits significant interaction with central nicotinic receptors, specifically the α4β2 subtype. This interaction is crucial for its potential application in treating various neuropathologies associated with cerebral aging, mood disorders, and smoking cessation. The cholinergic system, which involves acetylcholine as a neurotransmitter, plays a vital role in cognitive functions and memory. The degeneration of cholinergic pathways is observed in neurodegenerative diseases, making compounds that can modulate these pathways particularly valuable .

The compound acts as a cholinergic agonist, which means it can stimulate acetylcholine receptors, potentially enhancing cholinergic transmission. This mechanism is particularly relevant in conditions where cholinergic signaling is compromised. By binding to nicotinic receptors, this compound may help mitigate cognitive deficits associated with aging and neurodegenerative diseases .

Study on Neuropathological Applications

A study highlighted the efficacy of this compound in animal models exhibiting symptoms akin to Alzheimer’s disease. The compound was administered to subjects with induced cognitive impairments, resulting in improved performance on memory tasks compared to control groups. These findings suggest that the compound may enhance synaptic plasticity and memory retention through its action on nicotinic receptors .

Interaction with Receptors

Research has shown that the compound selectively binds to nicotinic receptors with a higher affinity than traditional cholinergic drugs. This selectivity may lead to fewer side effects commonly associated with non-selective cholinergic agents. In vitro studies demonstrated that this compound effectively increased intracellular calcium levels in neuronal cells, indicating receptor activation and subsequent signaling cascade initiation .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other similar compounds is presented below:

| Compound Name | Receptor Affinity (IC50) | Mechanism of Action | Therapeutic Applications |

|---|---|---|---|

| This compound | 50 nM | Nicotinic receptor agonist | Cognitive enhancement, neuroprotection |

| N-Substituted 2-Phenylcyclopropylmethylamines | 23 nM | 5-HT2C receptor agonist | Mood disorders |

| Dihydroquinazolinone derivatives | 10 nM | PfATP4 inhibition | Antimalarial therapy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.